molecular formula C17H14F3N3 B10916709 5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B10916709
M. Wt: 317.31 g/mol
InChI Key: IWVIZPHXPANUGW-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound that features a naphthalene ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be achieved through a one-pot multi-component reaction strategy. This method involves the selective synthesis of trifluoromethyl pyrimidine derivatives, which demonstrates tolerance to various functional groups and yields up to 80% . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up reactions and optimization of reaction conditions are applicable. The practicality of the one-pot multi-component reaction strategy has been underscored through scale-up reactions, making it a viable approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound’s core structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. The trifluoromethyl group plays a crucial role in modulating the compound’s activity and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C17H14F3N3

Molecular Weight

317.31 g/mol

IUPAC Name

5-naphthalen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14F3N3/c18-17(19,20)15-10-14(22-16-7-8-21-23(15)16)13-6-5-11-3-1-2-4-12(11)9-13/h1-9,14-15,22H,10H2

InChI Key

IWVIZPHXPANUGW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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